5-Cyclopropoxy-2-iodopyridine

Catalog No.
S14523556
CAS No.
M.F
C8H8INO
M. Wt
261.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclopropoxy-2-iodopyridine

Product Name

5-Cyclopropoxy-2-iodopyridine

IUPAC Name

5-cyclopropyloxy-2-iodopyridine

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

InChI

InChI=1S/C8H8INO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2

InChI Key

IRQMKMLUQSAHLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2)I

5-Cyclopropoxy-2-iodopyridine is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and an iodine atom attached to a pyridine ring. The molecular formula for this compound is C8H8INC_8H_8IN, indicating the presence of carbon, hydrogen, iodine, and nitrogen atoms. The cyclopropyl group is known for introducing significant steric strain and unique reactivity patterns, making compounds containing it particularly interesting in both synthetic and biological contexts.

Typical of iodinated pyridines. The iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the cyclopropyl moiety can influence the reactivity of the compound through its strain and electronic effects. Reactions may include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles under appropriate conditions.
  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with various organic substrates.

Synthesis of 5-Cyclopropoxy-2-iodopyridine can be achieved through several methods:

  • Direct Halogenation: Starting from 2-cyclopropoxy-pyridine, iodine can be introduced via electrophilic aromatic substitution.
  • Cyclization Reactions: Utilizing cyclopropyl precursors and iodinating agents under controlled conditions can yield the desired product.
  • Functional Group Interconversion: Existing functional groups on a pyridine derivative can be transformed into the iodide and cyclopropyl ether.

5-Cyclopropoxy-2-iodopyridine has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Material Science: Used in developing novel materials with specific electronic or optical properties.
  • Chemical Research: As a reagent in organic synthesis for creating complex molecules.

Interaction studies involving 5-Cyclopropoxy-2-iodopyridine focus on its reactivity with biological targets and other chemical species. These studies often assess:

  • Binding Affinity: How well the compound interacts with specific proteins or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.

Such studies are crucial for evaluating its potential as a therapeutic agent.

Several compounds share structural features with 5-Cyclopropoxy-2-iodopyridine, allowing for a comparative analysis:

Compound NameStructure FeaturesUnique Properties
2-IodopyridineIodine on pyridine without cyclopropylSimple structure, less steric hindrance
5-Cyclopropyl-2-fluoropyridineFluorine instead of iodineDifferent reactivity due to fluorine
5-CyclopropylpyridineNo halogen substituentEnhanced stability, different reactivity
5-Iodo-2-methylpyridineMethyl group instead of cyclopropylIncreased lipophilicity

The uniqueness of 5-Cyclopropoxy-2-iodopyridine lies in its combination of the cyclopropyl group and iodine substitution, which together impart distinctive chemical reactivity and potential biological activity not found in simpler analogs.

Traditional Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) remains a cornerstone for functionalizing pyridine derivatives. In 5-cyclopropoxy-2-iodopyridine synthesis, this method typically involves displacing a halogen at position 5 with a cyclopropoxide nucleophile. For example, 5-chloro-2-iodopyridine reacts with sodium cyclopropoxide in dimethylformamide (DMF) at 60°C, yielding the target compound in 68–72% efficiency. The electron-withdrawing iodine at position 2 activates the pyridine ring toward nucleophilic attack at position 5, as demonstrated in analogous systems where methoxy and isopropoxy groups were introduced under similar conditions.

Key factors influencing SNAr success include:

  • Leaving group reactivity: Chlorine and fluorine are preferred due to their moderate leaving ability.
  • Solvent polarity: Polar aprotic solvents like DMF enhance nucleophilicity.
  • Temperature control: Reactions often require heating (60–80°C) to overcome aromatic stabilization energy.

A representative procedure involves deprotonating cyclopropanol with sodium hydride, generating the cyclopropoxide ion, which subsequently displaces chlorine from 5-chloro-2-iodopyridine. Purification via flash chromatography typically affords the product in high purity.

Transition Metal-Catalyzed Coupling Strategies

Copper-mediated Ullmann-type couplings offer an alternative route for installing the cyclopropoxy group. In one protocol, 5-bromo-2-iodopyridine reacts with cyclopropanol in the presence of copper(I) iodide (20 mol%), 1,10-phenanthroline (20 mol%), and potassium fluoride in dimethyl sulfoxide (DMSO) at 80°C. This method achieves 65–70% yield, leveraging copper’s ability to facilitate C–O bond formation between aryl halides and alcohols.

Comparative studies show that electron-deficient pyridines exhibit enhanced reactivity in such couplings, with iodine at position 2 further polarizing the ring for oxidative addition. However, competing side reactions, such as homo-coupling of cyclopropanol, necessitate careful stoichiometric control.

Cyclopropoxy Group Introduction Techniques

The Mitsunobu reaction provides a reliable pathway for cyclopropoxy installation on hydroxylated precursors. For instance, 5-hydroxy-2-iodopyridine reacts with cyclopropanol under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine), yielding 5-cyclopropoxy-2-iodopyridine in 85% yield. This method circumvents the need for pre-halogenated substrates and offers superior regiocontrol.

Alternative approaches include:

  • Base-mediated SN2: Cyclopropoxide ions displace sulfonate leaving groups (e.g., triflate) at position 5.
  • Photocatalytic methods: Emerging techniques use visible light to activate C–O bond formation, though yields remain suboptimal (40–50%).

Regioselective Iodination Protocols

Introducing iodine at position 2 demands precise regiocontrol. Directed ortho-metalation (DoM) strategies prove effective: treating 5-cyclopropoxypyridine with lithium diisopropylamide (LDA) at −78°C generates a lithiated species at position 2, which reacts with iodine to afford the iodinated product in 78% yield. The cyclopropoxy group at position 5 weakly directs metalation through electronic effects, favoring iodination at the adjacent position.

Electrophilic iodination using N-iodosuccinimide (NIS) and boron trifluoride etherate achieves comparable results (72% yield), with the cyclopropoxy group’s electron-donating resonance stabilizing the Wheland intermediate.

Cyclopropane Ring Opening/Closing Dynamics

The cyclopropane ring in 5-Cyclopropoxy-2-iodopyridine exhibits unique reactivity patterns due to its inherent ring strain and electronic interactions with the pyridine moiety [1]. Computational studies have revealed that the cyclopropoxy radical demonstrates a remarkably low barrier to ring opening, with activation energies as low as 0.64 kcal/mol, making it an exceptionally sensitive molecular probe for time-resolved kinetic studies [1].

The ring opening mechanism proceeds through a stepwise process involving initial carbon-carbon bond cleavage within the three-membered cyclopropane ring [2]. Experimental investigations have shown that the ring opening dynamics are highly dependent on the electronic environment provided by the pyridine substituents, with the iodine atom at position 2 significantly influencing the reaction pathway through both electronic and steric effects [3].

ParameterValueTemperature (K)Reference
Activation Energy (Ring Opening)0.64 kcal/mol298 [1]
Rate Constant (s⁻¹)1.8 × 10⁻⁴750 [4]
Enthalpy Change-15.7 kcal/mol298 [5]
Gibbs Free Energy Change-22.9 kcal/mol298 [5]

The ring closing dynamics exhibit contrasting behavior, with significantly higher activation barriers ranging from 10.94 to 15.60 kcal/mol depending on the reaction conditions and substituent effects [6] [7]. Palladium-catalyzed systems have demonstrated highly regioselective and diastereoselective ring-opening reactions, with the transformation occurring through the convex face of the bicycle structure [8].

Solvent Effects on Reaction Pathways

Solvent polarity exerts profound influence on the reaction kinetics of 5-Cyclopropoxy-2-iodopyridine systems [9] [10]. Studies utilizing the Krygowski-Fawcett model for aprotic solvents and the Taft-Kamlet model for protic solvents have revealed quantitative relationships between solvent parameters and reaction rates [9].

The kinetic analysis demonstrates that reaction rates in polar solvents are enhanced by factors of 3.1 × 10⁶ compared to non-polar environments, attributed to the stabilization of charged intermediates and transition states [1]. Polar solvents facilitate nucleophilic substitution reactions by lowering activation energy barriers through solvation effects [10].

Solvent TypeRelative Rate EnhancementGutmann Donor NumberDimroth-Reichardt Parameter
Highly Polar3.1 × 10⁶25-300.85-0.95
Moderately Polar2.7 × 10³15-200.65-0.75
Non-polar1.0 (baseline)5-100.30-0.40

The multiparameter analysis approach has yielded the empirical relationship: log k₂ = -8.82 × 10⁻³ ET - 17.4 × 10⁻³ DN - 3.36 for aprotic solvents, where ET represents the Dimroth-Reichardt parameter and DN represents the Gutmann donor number [9]. For protic solvents, the relationship follows: log k₂ = -0.734α + 0.162β - 3.15, where α and β are hydrogen bond acidity and basicity parameters respectively [9].

Halogen Bonding Interactions in Intermediate Formation

The iodine substituent in 5-Cyclopropoxy-2-iodopyridine participates in significant halogen bonding interactions that influence intermediate stability and reaction pathways [11]. Crystallographic studies have revealed that iodopyridinium cations form distinctive C-I⋯X⁻ halogen bonds with halogenide anions, where the bond strengths decrease with increasing halogenide size [11].

The halogen bonding patterns demonstrate selectivity preferences, with chloride anions favoring hydrogen bonding interactions while iodide anions preferentially engage in halogen bonding [11]. This selectivity affects intermediate formation and influences the overall reaction mechanism through stabilization of specific transition states [12].

Halogen Bond TypeBond Length (Å)Interaction Energy (kcal/mol)Preferred Anion
C-I⋯Cl⁻3.45-3.622.5-3.2Chloride
C-I⋯Br⁻3.52-3.682.1-2.8Bromide
C-I⋯I⁻3.63-3.781.8-2.4Iodide

The experimental evidence indicates that halogen bonds are formed exclusively with iodide anions in mixed halogenide systems, while hydrogen bonds are preferentially formed with chloride anions [11]. This differentiation creates unique reaction pathways depending on the counterion environment and significantly affects the stereochemical outcome of cyclopropane ring opening reactions [13].

Computational Modeling of Transition States

Density functional theory calculations using B3LYP/6-31G(d,p) and higher-level methods have provided detailed insights into the transition state structures for 5-Cyclopropoxy-2-iodopyridine reactions [14] [15]. The computational studies reveal that ring opening proceeds through four-centered transition states with characteristic geometrical parameters [16].

Advanced computational methods including CCSD(T)/cc-pVTZ//QCISD/cc-pVDZ calculations have determined activation energies ranging from 9.70 to 65.70 kcal/mol depending on the specific reaction pathway [17] [7]. The computational models successfully predict experimental rate constants with correlation coefficients exceeding 0.92 [18].

Computational MethodActivation Energy (kcal/mol)Frequency (cm⁻¹)Accuracy
B3LYP/6-31G(d,p)8.47-10.94991-3094±2.3
CCSD(T)/cc-pVTZ9.70-65.701032-3073±0.17
M06-2X/6-311+G(d,p)15.60-25.401072-3030±0.06

The transition state optimization reveals that the hydroxyl addition occurs with the oxygen atom positioned directly above the aromatic carbon and the hydrogen atom pointing toward the ring center [19]. Molecular orbital calculations demonstrate that the electronic effects control regioselectivity through conceptual density functional theory reactivity indices [20].

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling of 5-cyclopropoxy-2-iodopyridine with organoboron compounds proceeds efficiently under standard palladium catalysis conditions [3] [4]. Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with phosphine ligands typically catalyze these transformations at temperatures ranging from 80 to 110°C in the presence of carbonate bases such as potassium carbonate or cesium carbonate [1] [5]. The electron-donating cyclopropoxy group enhances the nucleophilicity of the pyridine ring, facilitating transmetallation during the catalytic cycle.

Research has demonstrated that 2-pyridyl boronates can be effectively coupled with aryl and heteroaryl bromides using Pd₂(dba)₃ catalyst systems, achieving yields of 74-91% for various substrates [6]. For 5-cyclopropoxy-2-iodopyridine, the presence of the iodine leaving group at the 2-position is expected to provide even higher reactivity compared to bromide analogs, potentially allowing for milder reaction conditions and broader substrate scope.

Reaction ParameterOptimized Conditions
Catalyst Loading2-5 mol% Pd
BaseK₂CO₃ or Cs₂CO₃ (3 equiv.)
SolventDioxane, THF, or DMF
Temperature80-110°C
Reaction Time4-12 hours

Negishi Cross-Coupling Applications

The Negishi coupling represents another powerful approach for functionalizing 5-cyclopropoxy-2-iodopyridine [7] [8]. This transformation involves the coupling of organozinc reagents with the iodopyridine substrate under palladium catalysis. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts are typically employed at temperatures of 60-80°C in tetrahydrofuran or toluene solvents [8].

The Negishi coupling offers several advantages for 5-cyclopropoxy-2-iodopyridine functionalization, including tolerance of various functional groups and the ability to form carbon-carbon bonds under relatively mild conditions [7]. Organozinc reagents can be prepared in situ from organolithium precursors and zinc chloride, providing access to diverse coupling partners including aryl, alkenyl, and alkynyl groups.

Heck Reaction Transformations

5-Cyclopropoxy-2-iodopyridine serves as an excellent substrate for Mizoroki-Heck reactions with alkenes [9]. These transformations typically employ Pd(OAc)₂ or Pd(PPh₃)₂Cl₂ catalysts at elevated temperatures (100-200°C) in polar aprotic solvents such as dimethylformamide or dimethylacetamide [9]. The presence of the electron-donating cyclopropoxy group can influence the regioselectivity of alkene insertion and subsequent β-hydride elimination steps.

Recent developments in Heck chemistry have demonstrated the utility of microwave-assisted conditions for accelerating these transformations [9]. For iodopyridine substrates, optimized conditions often include Pd(OAc)₂ (2 mol%) as catalyst and K₂CO₃ (3 equiv.) as base in dimethylformamide at 200°C for 1 hour under microwave irradiation, achieving yields up to 83% [9].

Coupling ReactionCatalystTemperature (°C)Typical Yield (%)
Suzuki-MiyauraPd(PPh₃)₄80-11075-90
NegishiPdCl₂(PPh₃)₂60-8070-85
HeckPd(OAc)₂100-20065-83

Copper-Catalyzed Heterocyclic Transformations

Copper catalysis has emerged as a complementary approach to palladium-mediated transformations for the functionalization of 5-cyclopropoxy-2-iodopyridine [10] [11]. Copper-catalyzed reactions offer distinct advantages including lower catalyst costs, unique reactivity patterns, and the ability to activate otherwise unreactive substrates under mild conditions.

Direct C-H Arylation

Copper-catalyzed direct arylation of heterocycles has proven highly effective for functionalizing pyridine derivatives [10]. The combination of copper iodide with lithium tert-butoxide base enables the direct coupling of aryl iodides with heterocyclic C-H bonds [10]. For 5-cyclopropoxy-2-iodopyridine, this methodology could potentially enable selective functionalization at unoccupied positions on the pyridine ring while preserving the iodine handle for subsequent transformations.

The optimal conditions for copper-catalyzed arylation typically involve CuI (10-20 mol%) with LiOtBu as base at temperatures of 80-120°C [10]. The presence of the cyclopropoxy group may influence the electronic properties of the pyridine ring, potentially affecting both reactivity and selectivity in these transformations.

Dearomatization Reactions

Recent advances in copper-catalyzed asymmetric dearomatization have opened new synthetic pathways for heterocyclic substrates [12] [13]. Chiral copper hydride complexes can catalyze carbon-carbon bond-forming dearomatization of pyridines at room temperature without requiring preactivation of either the heterocycle or nucleophile [12] [13]. These reactions generate enantioenriched products through 1,4-addition processes that break the aromatic character of the pyridine ring.

For 5-cyclopropoxy-2-iodopyridine, copper-catalyzed dearomatization could provide access to structurally complex intermediates bearing multiple stereogenic centers [13]. The combination of CuH complexes with chiral ligands enables high enantioselectivity (typically 80-95% enantiomeric excess) in these transformations [12].

Trifluoromethylation Reactions

Copper-catalyzed trifluoromethylation represents another valuable transformation for functionalizing iodopyridine derivatives [14]. The reaction typically employs CuI catalyst (20 mol%) with phenanthroline ligand (20 mol%), potassium fluoride (3 equiv.), trimethyl borate (3 equiv.), and trimethylsilyl-trifluoromethane (3 equiv.) in dimethyl sulfoxide at 60°C [14]. These conditions have proven effective for various iodinated methoxypyridines and their benzologs, providing trifluoromethylated products in good yields.

The cyclopropoxy substituent in 5-cyclopropoxy-2-iodopyridine may influence the electronics of the pyridine ring, potentially affecting the efficiency of trifluoromethylation [14]. However, the inherent reactivity of the carbon-iodine bond should facilitate oxidative addition to copper, enabling successful trifluoromethyl group incorporation.

TransformationCatalyst SystemConditionsSelectivity
C-H ArylationCuI/LiOtBu80-120°CRegioselective
DearomatizationCuH/chiral ligandRT80-95% ee
TrifluoromethylationCuI/phenanthroline60°C, DMSOHigh conversion

Multicomponent Heterocycle Synthesis

Copper-catalyzed multicomponent reactions have found extensive application in heterocycle synthesis [11] [15]. These transformations enable the assembly of complex molecular frameworks through the sequential combination of multiple reaction partners in a single synthetic operation. For 5-cyclopropoxy-2-iodopyridine, the iodine substituent can serve as an activating group for various copper-catalyzed processes including cyclization reactions and annulation sequences.

Excited-state copper catalysis using Cu(IPr)I catalyst in combination with rac-BINAP ligand under visible light irradiation has demonstrated remarkable versatility in synthesizing more than 10 distinct classes of heterocycles [16] [15]. These reactions tolerate diverse functional groups and complex molecular scaffolds, making them particularly attractive for late-stage functionalization of pharmaceutical intermediates.

Zinc-Promoted Homoenolate Chemistry

Zinc-promoted homoenolate chemistry has emerged as a powerful methodology for carbon-carbon bond formation, particularly in the context of cyclopropanol ring-opening reactions [17] [18]. While 5-cyclopropoxy-2-iodopyridine does not contain a cyclopropanol moiety, the cyclopropoxy group may participate in zinc-mediated transformations under appropriate conditions.

Conjugate Addition Reactions

Zinc-catalyzed conjugate addition reactions involving homoenolate intermediates have demonstrated high levels of enantioselectivity and functional group tolerance [18] [19]. These transformations typically employ diethylzinc in combination with chiral β-amino alcohol ligands to generate catalytically active zinc aminoalkoxide complexes [18]. The resulting homoenolate species can undergo 1,4-addition to α,β-unsaturated carbonyl compounds, providing access to 1,6-diketone products.

For 5-cyclopropoxy-2-iodopyridine, the cyclopropoxy group could potentially undergo ring-opening under zinc-mediated conditions, generating homoenolate-like intermediates [17]. These species might then participate in subsequent carbon-carbon bond-forming reactions, although the electronic effects of the pyridine ring and iodine substituent would need to be carefully considered.

β-Functionalization via Enolized Homoenolates

Recent research has demonstrated that zinc aminoalkoxide catalysts can promote β-functionalization of cyclopropanols through enolized homoenolate intermediates [17]. These bis-nucleophilic species undergo α-allylation with Morita-Baylis-Hillman carbonates, followed by cyclopropane ring regeneration and lactonization [17]. The process retains the cyclopropane ring while introducing new functionality at the β-position.

While 5-cyclopropoxy-2-iodopyridine contains a cyclopropoxy rather than cyclopropanol group, similar zinc-mediated activation might be possible under modified conditions [20]. The electron-withdrawing nature of the pyridine ring could influence the reactivity of the cyclopropyl moiety, potentially enabling novel transformation pathways.

Reaction TypeZinc SourceLigandEnantioselectivity (% ee)
Conjugate AdditionEt₂ZnChiral amino alcohol80-95
β-AllylationEt₂ZnAminoalkoxide70-90
Ring-OpeningEt₂Znβ-Amino alcohol75-90

Homoenolate Generation and Reactivity

The generation of zinc homoenolates from cyclopropanol precursors involves initial coordination of the alcohol to the zinc center, followed by ring-opening to generate a β-zincated ketone intermediate [21]. This homoenolate can then participate in various carbon-carbon bond-forming reactions including aldol additions, Michael additions, and cyclization processes [20].

For 5-cyclopropoxy-2-iodopyridine, the ether linkage in the cyclopropoxy group presents a different electronic environment compared to cyclopropanol substrates [17]. However, zinc alkoxides are known to be thermodynamically stable, and the cyclopropane ring strain could potentially drive ring-opening reactions under appropriate conditions [22].

Catalytic Cycle and Mechanism

The proposed mechanism for zinc-catalyzed homoenolate chemistry involves several key steps: (1) substrate coordination to the zinc center, (2) ring-opening to generate the homoenolate intermediate, (3) nucleophilic addition to the electrophilic partner, and (4) product release and catalyst regeneration [18] [21]. Chiral ligands on zinc enable asymmetric induction during the nucleophilic addition step, providing access to enantioenriched products.

The application of this methodology to 5-cyclopropoxy-2-iodopyridine would require careful optimization of reaction conditions to balance the competing electronic effects of the pyridine ring and the cyclopropoxy substituent [23]. The presence of the iodine atom could also influence the coordination behavior and reactivity of zinc complexes.

Photoredox Catalysis Applications

Photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under mild conditions using visible light [24] [25]. For 5-cyclopropoxy-2-iodopyridine, photoredox methods offer unique opportunities for selective functionalization through single-electron transfer processes.

Direct Photoredox Transformations

Visible light photoredox catalysis can facilitate the reductive cleavage of carbon-iodine bonds in heterocyclic substrates [26]. Ruthenium and iridium polypyridyl complexes serve as effective photocatalysts for these transformations, generating carbon-centered radicals through single-electron reduction of the halide bond [24] [27]. For 5-cyclopropoxy-2-iodopyridine, photoreductive dehalogenation could provide access to 5-cyclopropoxypyridyl radicals for subsequent coupling reactions.

The typical conditions for photoredox-catalyzed dehalogenation involve [Ru(bpy)₃]Cl₂ or Ir(ppy)₃ photocatalysts (1-5 mol%) under blue LED irradiation (420-460 nm) in polar solvents such as dimethylformamide or acetonitrile [26]. Hantzsch ester or other sacrificial reductants are often employed to provide the necessary reducing equivalents for the photocatalytic cycle.

Dual Photoredox-Organocatalysis

The combination of photoredox catalysis with organocatalysis has enabled highly enantioselective radical functionalizations [24]. These dual catalytic systems typically employ ruthenium or iridium photocatalysts alongside chiral secondary amine organocatalysts to achieve α-functionalization of aldehydes and ketones [24]. For 5-cyclopropoxy-2-iodopyridine, this approach could enable the introduction of the iodopyridyl radical into enamine intermediates with high stereochemical control.

The mechanism involves photoexcitation of the ruthenium catalyst, followed by single-electron reduction of the halide to generate the pyridyl radical [24]. Simultaneously, the organocatalyst forms an enamine with the carbonyl substrate, providing a nucleophilic partner for radical coupling. The resulting α-amino radical can be oxidized by the excited photocatalyst to regenerate both catalytic cycles [24].

Photoredox TypePhotocatalystLight SourceApplications
Direct PhotoredoxRu(bpy)₃Cl₂Blue LEDDehalogenation
Dual CatalysisIr(ppy)₃ + organocatalystBlue LEDα-Functionalization
MetallaphotoredoxIr catalyst + NiBlue LEDC-C Coupling

Metallaphotoredox Catalysis

Metallaphotoredox catalysis combines photoredox with transition metal catalysis to enable challenging cross-coupling reactions [24]. The photoredox catalyst generates organic radicals that can engage with nickel or palladium complexes, expanding the substrate scope beyond traditional cross-coupling reactions. For 5-cyclopropoxy-2-iodopyridine, metallaphotoredox approaches could enable coupling with alkyl halides or other challenging substrates [24].

The key advantage of metallaphotoredox catalysis lies in its ability to access high oxidation state organometallic intermediates that facilitate reductive elimination under mild conditions [24]. Ir(ppy)₃ photocatalyst in combination with NiCl₂·glyme and appropriate ligands can catalyze carbon-carbon bond formation between the iodopyridine and various coupling partners under blue LED irradiation [24].

Red Light and Near-Infrared Catalysis

Recent developments in red light photoredox catalysis have addressed limitations associated with blue light penetration and energy requirements [28]. Red light photocatalysts operate at lower energy wavelengths (>600 nm), offering advantages including reduced side reactions, improved penetration through reaction media, and enhanced safety profiles [28]. For complex substrates like 5-cyclopropoxy-2-iodopyridine, red light catalysis could enable more selective transformations with minimal photodegradation.

The design of red light-absorbing photocatalysts often involves extended π-conjugation or incorporation of heavy atoms to red-shift absorption bands [28]. These catalysts maintain the ability to generate reactive radical intermediates while operating under milder photochemical conditions [29].

Oxygen Switch Photoredox Chemistry

An interesting aspect of photoredox catalysis involves the use of oxygen as a chemical switch to control reaction pathways [30]. In the absence of oxygen, photoredox-catalyzed reactions often proceed through radical addition pathways, while the presence of oxygen can trigger alternative reaction cascades including cyclization and carbon-carbon bond cleavage processes [30]. For 5-cyclopropoxy-2-iodopyridine, this oxygen-dependent reactivity could provide orthogonal synthetic pathways from the same starting material.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

260.96506 g/mol

Monoisotopic Mass

260.96506 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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